Methyl 4-{[(4-carbamoylphenyl)carbamoyl]amino}benzoate
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Overview
Description
METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog with similar functional groups but lacking the additional amide linkage.
Ethyl 4-aminobenzoate: Similar structure with an ethyl ester instead of a methyl ester.
Benzocaine: A well-known local anesthetic with a similar ester functional group.
Uniqueness
METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE is unique due to its dual functional groups (amide and ester), which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C16H15N3O4 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
methyl 4-[(4-carbamoylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H15N3O4/c1-23-15(21)11-4-8-13(9-5-11)19-16(22)18-12-6-2-10(3-7-12)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,22) |
InChI Key |
ROAFSIKPZQVNDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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